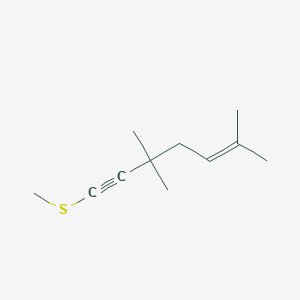
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a sulfur-containing methylsulfanyl group. This compound is part of the broader class of alkynes, which are unsaturated hydrocarbons with at least one carbon-carbon triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the dehydrohalogenation of a suitable dihalide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. general principles of alkyne synthesis and thiol-alkylation reactions can be applied on a larger scale with appropriate optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne can undergo various types of chemical reactions:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne involves its interaction with molecular targets through its functional groups:
Molecular Targets: The alkyne group can participate in cycloaddition reactions, while the methylsulfanyl group can interact with nucleophiles or electrophiles.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,6-Trimethyl-1-hept-5-en-1-yne: Lacks the methylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
3,3,6-Trimethyl-1-(methylsulfanyl)heptane: Lacks the alkyne group, reducing its ability to participate in cycloaddition reactions.
Propriétés
Numéro CAS |
63303-57-1 |
|---|---|
Formule moléculaire |
C11H18S |
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
3,3,6-trimethyl-1-methylsulfanylhept-5-en-1-yne |
InChI |
InChI=1S/C11H18S/c1-10(2)6-7-11(3,4)8-9-12-5/h6H,7H2,1-5H3 |
Clé InChI |
WCWVMNLLRWFJDM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C)(C)C#CSC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



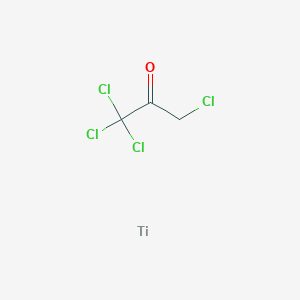
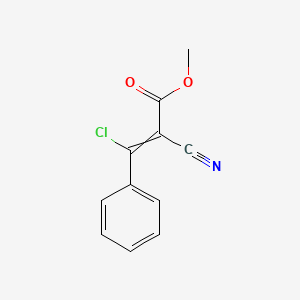
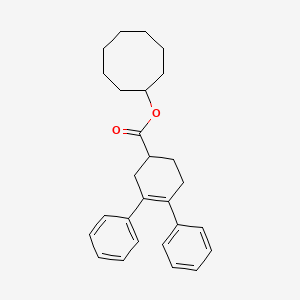
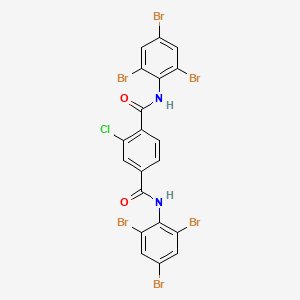
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
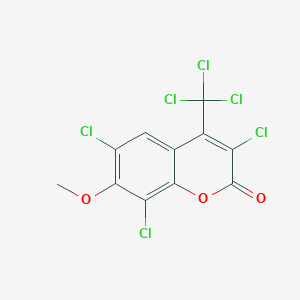
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
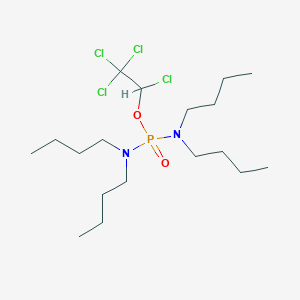
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
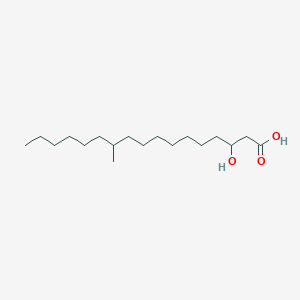
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)

